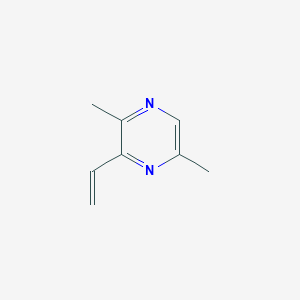

3-Ethenyl-2,5-dimethylpyrazine

Descripción general

Descripción

3-Ethenyl-2,5-dimethylpyrazine, also known as 2,5-Dimethyl-3-ethylpyrazine, is a chemical compound with the formula C8H12N2 . It is typically found in roasted foods formed due to the Maillard reaction and pyrolysis of serine and threonine .

Synthesis Analysis

The synthesis of 3-Ethenyl-2,5-dimethylpyrazine involves L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase . The precursor is supplied from L-Thr by these enzymes, and the yield of 3-Ethenyl-2,5-dimethylpyrazine was increased up to 20.2% .Molecular Structure Analysis

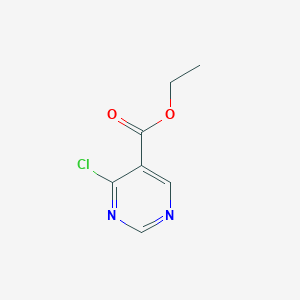

The molecular structure of 3-Ethenyl-2,5-dimethylpyrazine consists of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The IUPAC Standard InChIKey is WHMWOHBXYIZFPF-UHFFFAOYSA-N .Chemical Reactions Analysis

3-Ethenyl-2,5-dimethylpyrazine is synthesized chemoenzymatically from L-Thr via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . Aminoacetone is supplied by L-threonine 3-dehydrogenase using L-Thr as a substrate via 2-amino-3-ketobutyrate .Physical And Chemical Properties Analysis

3-Ethenyl-2,5-dimethylpyrazine is a colorless to slightly yellow liquid with a roasted cocoa and almond-like aroma . It is soluble in water and most organic solvents . The molecular weight is 136.1943 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Total Chemical Synthesis : A study by Kurniadi et al. (2003) describes a new chemical route for synthesizing 3-Ethenyl-2,5-dimethylpyrazine. This synthesis involves cyclocondensation and a Retro-Diels–Alder reaction, highlighting its potential in chemical manufacturing processes (Kurniadi et al., 2003).

Optoelectronic Applications

- Optoelectronic Properties : Zhao et al. (2004) synthesized derivatives of 2,5-di(aryleneethynyl)pyrazine and investigated their structural and optoelectronic properties, which might be relevant to light-emitting devices (Zhao et al., 2004).

Aroma and Flavor Applications

- Odor-Active Compounds in Coffee : A study by Czerny et al. (1996) identified 3-Ethenyl-2,5-dimethylpyrazine as a potent earthy-smelling compound in roasted coffee, indicating its significance in food flavor and aroma (Czerny et al., 1996).

Biosynthesis and Bioengineering

- Metabolic Engineering for Production : Yang et al. (2021) explored the metabolic engineering of Escherichia coli for high-yield production of 2,5-Dimethylpyrazine, demonstrating its potential in biosynthesis and pharmaceutical applications (Yang et al., 2021).

Photophysical Studies

- Fluorescence and Photophysical Behavior : Al-Soliemy et al. (2016) investigated the fluorescence and photophysical behavior of E,E-2,5-bis[2-(3-pyridyl)ethenyl]pyrazine, which could have implications in material science and photonics (Al-Soliemy et al., 2016).

Pheromonal Activity

- Alarm Response in Ants : A study by Li et al. (2019) found that 2-Ethyl-3,5-dimethylpyrazine elicited alarm responses in fire ants, suggesting its role in insect communication and potentially pest control applications (Li et al., 2019).

Molecular Imprinting

- Selective Polymer Synthesis : Cruz et al. (1999) demonstrated the use of molecular imprinting techniques to create polymers selective for methyl pyrazines, indicating potential applications in flavor compound analysis in the food industry (Cruz et al., 1999).

Safety And Hazards

3-Ethenyl-2,5-dimethylpyrazine is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

3-ethenyl-2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-8-7(3)9-5-6(2)10-8/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPZQZIYSREPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335718 | |

| Record name | 2-ethenyl-3,6(5)-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethenyl-2,5-dimethylpyrazine | |

CAS RN |

80935-98-4 | |

| Record name | 2-ethenyl-3,6(5)-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

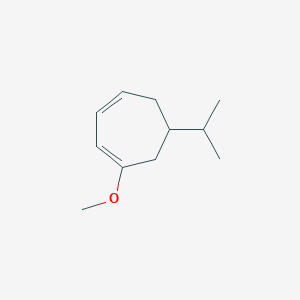

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)